molecular formula C7H16ClNO B12988362 Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol hydrochloride

Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol hydrochloride

Cat. No.: B12988362
M. Wt: 165.66 g/mol
InChI Key: QFPBAGOTDWWMPI-UOERWJHTSA-N
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Description

Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol hydrochloride: is a chemical compound with the molecular formula C6H13NO.ClH. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol hydrochloride typically involves the reduction of a corresponding ketone or aldehyde precursor. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation, where hydrogen gas is used in the presence of a catalyst like palladium on carbon (Pd/C) to reduce the precursor compound to the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced further to form different alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or THF.

    Substitution: Nucleophiles such as halides (Cl-, Br-) in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Various alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the hydroxyl group.

Scientific Research Applications

Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulator, affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

  • Rel-(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol hydrochloride
  • Rel-(2R,4S)-Pentane-2,4-diol

Comparison:

  • Rel-(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol hydrochloride has a similar structure but differs in the ring size and functional groups, leading to different chemical properties and applications.
  • Rel-(2R,4S)-Pentane-2,4-diol shares the same stereochemistry but has a different backbone, resulting in distinct reactivity and uses.

Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol hydrochloride stands out due to its unique combination of a piperidine ring and a hydroxyl group, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

[(2R,4S)-4-methylpiperidin-2-yl]methanol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-6-2-3-8-7(4-6)5-9;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m0./s1

InChI Key

QFPBAGOTDWWMPI-UOERWJHTSA-N

Isomeric SMILES

C[C@H]1CCN[C@H](C1)CO.Cl

Canonical SMILES

CC1CCNC(C1)CO.Cl

Origin of Product

United States

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